N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzodioxin ring, a piperidine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide” typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl halides in the presence of a base.
Formation of the Amide Bond: The final step involves the coupling of the benzodioxin and piperidine intermediates using amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions can occur at the amide bond or the piperidine ring.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may study the biological activity of the compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-methylacetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-ethylacetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}acetamide
Uniqueness
The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the trifluoroethyl group may enhance the compound’s metabolic stability and bioavailability.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4/c19-18(20,21)11-24-5-3-12(4-6-24)10-22-16(25)17(26)23-13-1-2-14-15(9-13)28-8-7-27-14/h1-2,9,12H,3-8,10-11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPYMQACYXLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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